1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is a novel compound known for its potential antimycobacterial properties . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and nitrophenyl functional groups, which contribute to its unique chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄) in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Scientific Research Applications
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide .
- 1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide .
- 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide .
Uniqueness
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is unique due to its specific functional groups that confer distinct redox properties and biological activities. Its combination of hydroxyl and nitrophenyl groups allows it to participate in a variety of chemical reactions and exhibit significant biological effects, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
68352-27-2 |
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Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-14-4-2-1-3-11(14)5-10-15(16)17(21)18-12-6-8-13(9-7-12)19(22)23/h1-10,20H,(H,18,21) |
InChI Key |
HDZNXUFSRGJXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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